molecular formula C7H4KN3OS B2425219 Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate CAS No. 1024183-19-4

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate

Cat. No.: B2425219
CAS No.: 1024183-19-4
M. Wt: 217.29
InChI Key: IRKLQCCSPUSLQE-UHFFFAOYSA-M
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Description

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a compound that features a 1,3,4-oxadiazole ring attached to a pyridine ring and a thiolate group. This compound is known for its luminescent properties, making it useful in various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate typically involves the reaction of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol with potassium hydroxide. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate undergoes various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

    Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or organic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyridine derivatives.

    Complexation: Metal coordination complexes.

Scientific Research Applications

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can catalyze the oxygen-independent regioselective hydroxylation of sterols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is unique due to its combination of a pyridine ring, an oxadiazole ring, and a potassium thiolate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a compound that has garnered attention for its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyridine ring , an oxadiazole ring , and a potassium thiolate group . This combination results in distinct chemical properties that are advantageous for various biological applications. The compound's molecular formula is C7H4KN3OSC_7H_4KN_3OS with a molecular weight of 201.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to altered metabolic pathways.
  • Receptor Interaction : It may activate or inhibit receptors involved in cellular signaling pathways.
  • Antioxidant Activity : The thiolate group contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism
5aMCF-710.38Apoptosis induction via p53 activation
5bU-937<10Cell cycle arrest at G0-G1 phase
This compoundCEM-13Sub-micromolarEnzyme inhibition and receptor modulation

These studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of p53 and caspase pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown activity against various strains of bacteria and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis (Mtb)0.5 µg/mL
Staphylococcus aureus1 µg/mL
Candida albicans0.25 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Study on Anticancer Activity

A notable study explored the effects of this compound on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with the compound led to significant cell death in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptotic cells following treatment, correlating with elevated levels of pro-apoptotic factors like p53 .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. The study reported that this compound exhibited potent activity against resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Properties

IUPAC Name

potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS.K/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;/h1-4H,(H,10,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYNQUVLZHCGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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